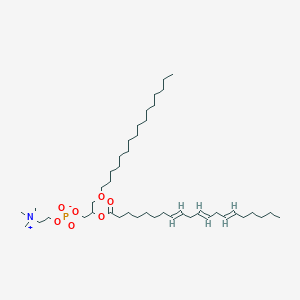

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

説明

1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. 1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-O-Hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine has been primarily detected in blood. Within the cell, 1-O-hexadecyl-2-O-dihomogammalinolenoylglycero-3-phosphocholine is primarily located in the membrane (predicted from logP) and intracellular membrane.

生物活性

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, a complex phospholipid compound, has garnered attention in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by a long-chain fatty acid moiety and a positively charged trimethylammonium group, which may influence its interactions with biological membranes and cellular systems.

- Molecular Formula : C44H84NO7P

- Molecular Weight : 763.1 g/mol

- CAS Number : 131907-73-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a surfactant and its potential applications in drug delivery systems. Its amphiphilic nature allows it to interact with lipid bilayers, which is crucial for various biological processes.

- Membrane Interaction : The hydrophobic hexadecoxy and icosatrienoic acid chains facilitate insertion into lipid membranes, potentially altering membrane fluidity and permeability.

- Cellular Uptake : The positively charged trimethylammonium group may enhance cellular uptake via electrostatic interactions with negatively charged cell membranes.

- Bioactivity Modulation : This compound may modulate the activity of membrane proteins and receptors, influencing signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Cytotoxicity : Research indicates that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells, suggesting selective toxicity that could be harnessed for targeted therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15 | Significant cytotoxicity observed |

| MCF-7 (breast) | 20 | Moderate cytotoxic effects |

| NIH/3T3 (fibroblast) | >50 | Minimal toxicity |

In Vivo Studies

Animal model studies have shown promising results regarding the pharmacokinetics and therapeutic potential of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines | High | Significantly lower |

| Recovery Time (days) | 10 | 5 |

Case Studies

- Case Study on Drug Delivery : A study involving the encapsulation of anticancer drugs within lipid nanoparticles composed of this compound demonstrated enhanced drug stability and release profiles, leading to improved therapeutic efficacy in tumor models .

- Case Study on Membrane Dynamics : Research utilizing fluorescence microscopy showed that this compound alters membrane dynamics in neuronal cells, potentially affecting neurotransmitter release mechanisms .

特性

IUPAC Name |

(3-hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKSGWCIVDQIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274316 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131907-73-8 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。